2,2,4-TRIMETHYL-1H-QUINOLIN-6-YL 4-TERT-BUTYLBENZOATE
Overview
Description
2,2,4-Trimethyl-1H-quinolin-6-yl 4-tert-butylbenzoate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, combines the structural features of quinoline and benzoate, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1H-quinolin-6-yl 4-tert-butylbenzoate typically involves the following steps:
Formation of Quinoline Derivative: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Esterification: The quinoline derivative is then esterified with 4-tert-butylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1H-quinolin-6-yl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1H-quinolin-6-yl 4-tert-butylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1H-quinolin-6-yl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: A related compound with similar structural features but different biological activities.
4-Hydroxy-2-quinolone: Another quinoline derivative with distinct pharmacological properties.
Uniqueness
2,2,4-Trimethyl-1H-quinolin-6-yl 4-tert-butylbenzoate is unique due to its combined structural features of quinoline and benzoate, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-tert-butylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-15-14-23(5,6)24-20-12-11-18(13-19(15)20)26-21(25)16-7-9-17(10-8-16)22(2,3)4/h7-14,24H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDLOKXPSIPFIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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